Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC16200883
Molecular Formula: C16H19BrN2O3
Molecular Weight: 367.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19BrN2O3 |
|---|---|
| Molecular Weight | 367.24 g/mol |
| IUPAC Name | tert-butyl (3S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-7-6-13(10-19)21-14-5-4-12(17)8-11(14)9-18/h4-5,8,13H,6-7,10H2,1-3H3/t13-/m0/s1 |
| Standard InChI Key | CVPSEXNDSVXXAA-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=C(C=C2)Br)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)Br)C#N |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s structure features a pyrrolidine ring substituted at the 3-position with a phenoxy group bearing bromo and cyano substituents. The tert-butyl carboxylate group at the 1-position of the pyrrolidine ring acts as a protective group, enhancing stability during synthetic processes . The (S)-configuration at the stereocenter ensures enantioselective interactions in drug-target binding, making it valuable for asymmetric synthesis.
Key Structural Data
| Property | Value | Source Citations |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 367.24 g/mol | |
| CAS Number | 2089671-97-4 | |
| IUPAC Name | tert-butyl (3S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate |
The stereochemistry is confirmed via nuclear magnetic resonance (NMR) and chiral chromatography, with the (S)-enantiomer exhibiting distinct reactivity in cross-coupling reactions.
Synthesis and Reaction Pathways
Protection of the Pyrrolidine Nitrogen
A common synthesis route begins with (S)-3-hydroxypyrrolidine, where the nitrogen is protected using di-tert-butyl dicarbonate () in the presence of a base such as triethylamine . This step yields tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate, which is subsequently functionalized.
Methanesulfonylation
The hydroxyl group is activated via methanesulfonylation to form a leaving group. For example, reaction with methanesulfonyl chloride () in chloroform or dichloromethane at 0–20°C produces tert-butyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate . This intermediate undergoes nucleophilic substitution with 4-bromo-2-cyanophenol under basic conditions to install the phenoxy moiety.
Example Reaction Conditions
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Solvent: Tetrahydrofuran (THF) or dichloromethane
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Base: Triethylamine or sodium hydride
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Temperature: 0–25°C
Physicochemical Properties
Spectroscopic Characterization
-
-NMR (CDCl): Peaks at δ 1.48 (tert-butyl), 3.04 (methanesulfonyl), and 6.1–6.44 (aromatic protons) .
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Mass Spectrometry: A molecular ion peak at m/z 367.24 ([M+H]) confirms the molecular weight .
Applications in Pharmaceutical Development
Intermediate for Biologically Active Molecules
The bromo and cyano groups enable site-selective modifications, such as Suzuki-Miyaura couplings or nucleophilic substitutions, to introduce pharmacophores. For instance, the bromo substituent can be replaced with aryl or heteroaryl groups to enhance binding affinity.
Case Study: Kinase Inhibitors
In a 2024 study, this compound was used to synthesize pyrrolidine-based inhibitors targeting tyrosine kinases. The tert-butyl group improved metabolic stability, while the cyano group facilitated hydrogen bonding with active-site residues.
| Shipping Type | Fee Range |
|---|---|
| Limited Quantity | $15–60 |
| Inaccessible (Domestic) | $80+ |
| Accessible (International) | $200+ |
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